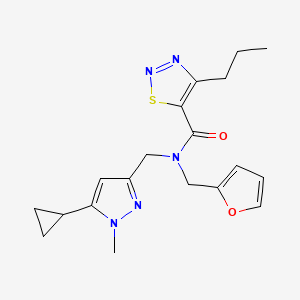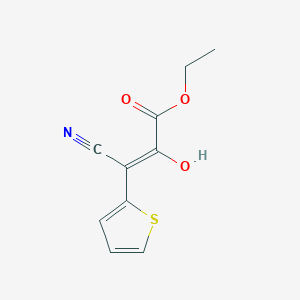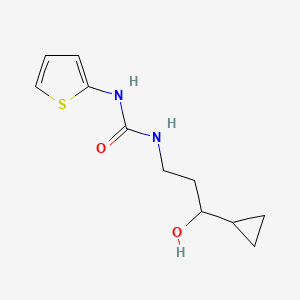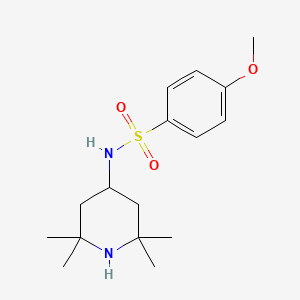![molecular formula C16H12Cl2F3NO2 B2785309 (2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate CAS No. 339010-48-9](/img/structure/B2785309.png)
(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate is a complex organic compound that features both aromatic and aliphatic components. This compound is characterized by the presence of a chlorophenyl group, a chloropyridinyl group, and a trifluoromethyl group, making it a molecule of interest in various fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form (2-chlorophenyl)methanol.
Pyridine Derivative Formation:
Esterification Reaction: The final step involves the esterification of the chlorophenyl intermediate with the pyridine derivative under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Reagents: Use of specific catalysts to enhance reaction rates and yields.
Purification Steps: Including distillation, crystallization, and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as hydroxide ions (OH-) or amines for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Compounds with different functional groups replacing the chlorine atoms.
科学研究应用
(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting their activity.
Receptor Interaction: It may interact with cellular receptors, triggering a cascade of biochemical events.
Pathway Modulation: The compound can modulate signaling pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate: Similar structure but with an acetate group instead of a propanoate group.
(2-Chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
Functional Groups: The presence of both chlorophenyl and trifluoromethyl groups makes it unique in terms of its chemical reactivity and potential biological activity.
Applications: Its specific structure allows for unique interactions with biological targets, making it a valuable compound in drug development and other research areas.
属性
IUPAC Name |
(2-chlorophenyl)methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NO2/c1-9(14-13(18)6-11(7-22-14)16(19,20)21)15(23)24-8-10-4-2-3-5-12(10)17/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTSWBWWRMNGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2785228.png)
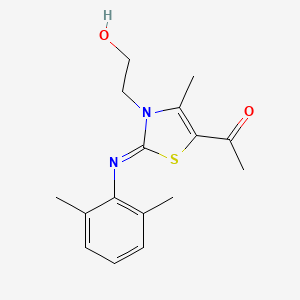
![3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2785232.png)
![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2785233.png)
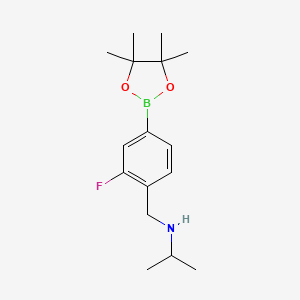
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)
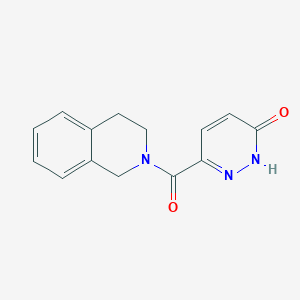
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2785239.png)
![2-(4-{5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl}piperazin-1-yl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B2785240.png)
